[(1S)-2-bromo-1-methoxyethyl]benzene

Asymmetric Synthesis Enzymatic Substrate Specificity Chiral Building Blocks

[(1S)-2-bromo-1-methoxyethyl]benzene is an enantiopure (S)-configured chiral benzyl bromide derivative (C₉H₁₁BrO, MW 215.09). The compound features a benzylic bromide leaving group adjacent to a methoxy ether substituent on a stereogenic carbon.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 22810-55-5
Cat. No. B6600983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S)-2-bromo-1-methoxyethyl]benzene
CAS22810-55-5
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCOC(CBr)C1=CC=CC=C1
InChIInChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m1/s1
InChIKeyXLUICHSZBNGJHF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1S)-2-Bromo-1-methoxyethyl]benzene (CAS 22810-55-5): Essential Procurement Data for the Chiral Benzyl Bromide Building Block


[(1S)-2-bromo-1-methoxyethyl]benzene is an enantiopure (S)-configured chiral benzyl bromide derivative (C₉H₁₁BrO, MW 215.09) . The compound features a benzylic bromide leaving group adjacent to a methoxy ether substituent on a stereogenic carbon. Its single-enantiomer identity and bifunctional reactivity define its role as a stereodefined intermediate in asymmetric synthesis and medicinal chemistry programs requiring precise stereochemical control .

Why [(1S)-2-Bromo-1-methoxyethyl]benzene Cannot Be Replaced by Its Racemate, Halogen Analogs, or Unprotected Alcohol Counterparts


In synthetic sequences where chirality is introduced early, substituting the single (S) enantiomer with the racemic mixture (CAS 13685-00-2) or the (R) enantiomer can lead to different diastereomeric outcomes in subsequent steps, compromising both yield and stereochemical integrity [1]. The benzylic bromide moiety offers fundamentally different reactivity than the corresponding chloride (CAS 3898-26-8) and the methoxy ether provides orthogonal protection relative to the free alcohol (2-bromo-1-phenylethanol, CAS 199343-14-1) [2]. These distinctions are not interchangeable; selecting the correct starting material directly determines whether a synthetic route succeeds or fails.

[(1S)-2-Bromo-1-methoxyethyl]benzene (22810-55-5): Quantified Differentiation Against Key Analogs


Stereochemical Integrity Drives Enzymatic Substrate Discrimination vs. Racemate and (R)-Enantiomer

The target (S)-enantiomer participates as a stereochemically pure substrate in the enzymatic synthesis of mixed-acetal glycosides, where the enzyme α-d-galactosidase from green coffee beans discriminates between (R) and (S) configurations. While both (R)- and (S)-2-bromo-1-methoxyethyl α-d-galactopyranosides serve as substrates, only the S-configured product leads to irreversible enzyme inhibition via alkylation by 2-bromoacetaldehyde [1]. In contrast, the racemic mixture would introduce the (R)-isomer that does not generate the same inhibitory species, confounding enzyme studies and downstream medicinal chemistry applications.

Asymmetric Synthesis Enzymatic Substrate Specificity Chiral Building Blocks

Bromide vs. Chloride Leaving-Group Reactivity: ~12 kcal/mol Lower Bond Dissociation Energy Enables Milder Substitution Chemistry

The benzylic C–Br bond requires substantially less energy to cleave than the corresponding C–Cl bond, directly translating to faster, milder nucleophilic displacement reactions. NIST-evaluated experimental data assign the C–Br bond dissociation energy in benzyl bromide as ~50.5 kcal/mol, versus ~68 kcal/mol for the C–Cl bond in benzyl chloride [1][2]. This 17.5 kcal/mol difference means the target bromide undergoes substitution at lower temperatures and with shorter reaction times compared to the chloro analog (2-chloro-1-methoxyethyl)benzene (CAS 3898-26-8).

Nucleophilic Substitution Leaving Group Reactivity Bond Dissociation Energy

Protected Methoxy Ether Prevents Hydrogen-Bonding Side Reactions: Boiling Point Depression of ~29°C vs. Free Alcohol Analog

The methoxy ether in the target compound serves as a protecting group, eliminating the hydroxyl proton that otherwise participates in hydrogen-bonding networks. This is directly reflected in the boiling point: the free alcohol analog 2-bromo-1-phenylethanol boils at 261.6 ± 20.0 °C at 760 mmHg , whereas the methyl ether (racemic form) boils at 232.3 °C . The ~29 °C lower boiling point indicates significantly weaker intermolecular forces, which translates to improved volatility, easier purification by distillation, and avoidance of hydroxyl-driven side reactions during nucleophilic substitution or organometallic coupling steps.

Functional Group Protection Physicochemical Property Hydrogen Bonding

Density Distinction Enables Rapid Identity Confirmation: ~1.404 g/cm³ vs. 1.085 g/cm³ for Chloro Analog

The presence of bromine versus chlorine significantly alters the density of the compound, providing a simple, non-destructive metric for confirming chemical identity. The (S)-bromide has an approximate density of 1.404 g/cm³ , while the chloro analog measures only 1.085 g/cm³ . This 0.319 g/cm³ difference (approximately 29% higher density) is easily distinguished by routine density measurement, allowing incoming quality control to quickly verify that the correct halogenated building block has been received.

Quality Control Identity Testing Density

Optimal Application Scenarios for [(1S)-2-Bromo-1-methoxyethyl]benzene Procurement Based on Quantitative Evidence


Stereospecific Enzyme Inhibitor Design: Capitalizing on S-Configuration-Dependent Alkylation

As demonstrated by the irreversible inhibition of α-d-galactosidase via 2-bromoacetaldehyde alkylation that occurs exclusively with the S-configured glycoside [1], this compound is ideally suited for synthesizing stereochemically pure mechanism-based enzyme inhibitors. Procure the single (S) enantiomer to ensure that the active inhibitory species is generated; the racemate would dilute activity and compromise kinetic measurements.

Mild, Selective Nucleophilic Displacement in Complex Molecule Construction

The ~17.5 kcal/mol lower C–Br bond dissociation energy relative to the C–Cl analog [1] enables nucleophilic substitution under milder conditions. This is critical when introducing amine, thiol, or alkoxide nucleophiles into late-stage intermediates where harsh heating would degrade sensitive functional groups. Select the bromide over the chloride for routes requiring high functional-group tolerance and shorter reaction times.

Orthogonal Protection Strategy in Multi-Step Syntheses

The methoxy ether eliminates hydrogen-bonding interactions that would otherwise complicate purification and promote side reactions. The ~29 °C lower boiling point relative to the free alcohol [1] confirms weaker intermolecular forces, translating to easier chromatographic separation and distillation. Procure this protected form when synthetic sequences demand an inert, non-nucleophilic moiety at the oxygen center prior to deprotection.

Incoming QC Identity Verification via Density Measurement

The 29% higher density versus the chloro analog (1.404 vs. 1.085 g/cm³) [1] provides a fast, instrument-free identity check. Quality control laboratories can confirm that the correct halogenated building block has been received within minutes, preventing costly mis-shipments of the less reactive chloride.

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